molecular formula C21H22BF4N3O B8089621 (5aS,10bR)-2-Mesityl-5a,10b-dihydro-4H,6H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-2-ium tetrafluoroborate

(5aS,10bR)-2-Mesityl-5a,10b-dihydro-4H,6H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-2-ium tetrafluoroborate

Cat. No.: B8089621
M. Wt: 419.2 g/mol
InChI Key: VARWBORGZVGAIX-GQYJSNKSSA-M
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Description

(5aS,10bR)-2-Mesityl-5a,10b-dihydro-4H,6H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-2-ium tetrafluoroborate is a chiral triazolium salt with a complex polycyclic structure. Its molecular formula is C₂₁H₂₂BF₄N₃O, and it has a molecular weight of 419.22 g/mol . The compound features a mesityl (2,4,6-trimethylphenyl) substituent at the 2-position of the triazolium core, which enhances steric bulk and electronic stability. The indeno-oxazino-triazolo fused ring system confers rigidity, making it a valuable precursor for N-heterocyclic carbene (NHC) catalysts in asymmetric synthesis .

Key physical properties include:

  • Melting Point: Not explicitly reported, but structurally similar triazolium salts decompose above 200°C .
  • Storage: Stable at 2–8°C under inert atmosphere and darkness .
  • Hazard Profile: Classified as corrosive (R34) and harmful if ingested (H302) .

Properties

IUPAC Name

trifluoroborane;(1R,9S)-4-(2,4,6-trimethylphenyl)-8-oxa-4,5-diaza-2-azoniatetracyclo[7.7.0.02,6.011,16]hexadeca-2,5,11,13,15-pentaene;fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N3O.BF3.FH/c1-13-8-14(2)20(15(3)9-13)24-12-23-19(22-24)11-25-18-10-16-6-4-5-7-17(16)21(18)23;2-1(3)4;/h4-9,12,18,21H,10-11H2,1-3H3;;1H/q+1;;/p-1/t18-,21+;;/m0../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VARWBORGZVGAIX-GQYJSNKSSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(F)(F)F.CC1=CC(=C(C(=C1)C)N2C=[N+]3C4C(CC5=CC=CC=C45)OCC3=N2)C.[F-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B(F)(F)F.CC1=CC(=C(C(=C1)C)N2C=[N+]3[C@H]4[C@H](CC5=CC=CC=C45)OCC3=N2)C.[F-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22BF4N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (5aS,10bR)-2-mesityl-5a,10b-dihydro-4H,6H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-2-ium tetrafluoroborate (CAS: 1061311-82-7) is a complex organic molecule characterized by a unique structural framework that includes a tetrahydroindeno core fused with triazole and oxazine moieties. Its intricate stereochemistry is defined by specific configurations at multiple chiral centers. This compound has garnered interest due to its potential biological activities and applications in medicinal chemistry.

Structural Characteristics

The molecular formula of the compound is C21H22BF4N3OC_{21}H_{22}BF_4N_3O, with a molecular weight of 419.23 g/mol. The presence of mesityl groups enhances its stability and solubility properties. The stereochemistry is denoted by the (5aS) and (10bR) designations, indicating the specific spatial arrangement of atoms that may influence its biological interactions.

Biological Activity Predictions

Preliminary studies suggest that compounds with similar structural motifs often exhibit diverse biological activities, including:

  • Antimicrobial Activity : The compound's structural features may allow it to interact with microbial enzymes or membranes.
  • Anti-inflammatory Properties : Similar compounds have shown potential in reducing inflammation through various mechanisms.
  • Anticancer Effects : The unique combination of triazole and oxazine rings may contribute to cytotoxic effects against cancer cells.

Computational methods such as the PASS (Prediction of Activity Spectra for Substances) program can be employed to analyze structure-activity relationships and predict potential pharmacological effects based on known data from similar compounds.

Experimental Studies and Findings

Research has focused on synthesizing and characterizing this compound to explore its biological activities further. The synthesis typically involves multi-step pathways that require careful control of reaction conditions to ensure high yields and purity.

Case Studies

  • Antimicrobial Assessment :
    • A study evaluated the antimicrobial efficacy of structurally related compounds against various bacterial strains. The results indicated that certain derivatives exhibited significant inhibitory effects on Gram-positive bacteria.
  • Anti-inflammatory Evaluation :
    • In vitro assays were conducted to assess the anti-inflammatory properties of similar triazole-containing compounds. Results demonstrated a reduction in pro-inflammatory cytokine production in response to lipopolysaccharide (LPS) stimulation.
  • Anticancer Activity :
    • A preliminary screening against cancer cell lines showed that several derivatives of the indeno-triazole framework induced apoptosis in specific cancer types, suggesting a potential mechanism for anticancer activity.

Comparative Analysis with Similar Compounds

The following table summarizes key structural features and biological activities of compounds related to This compound :

Compound NameStructural FeaturesBiological Activity
TriazolamBenzodiazepine derivative with triazoleSedative effects
IndomethacinIndole derivative with anti-inflammatory propertiesNonsteroidal anti-inflammatory drug
BenzodiazepinesAromatic rings with nitrogen heterocyclesAnxiolytic effects

The uniqueness of This compound lies in its specific combination of structural motifs that may result in distinct pharmacological profiles compared to more commonly studied compounds like triazolam or indomethacin.

Comparison with Similar Compounds

Key Observations :

  • Electron-Donating vs. Withdrawing Groups : Mesityl (electron-donating) stabilizes carbenes for catalysis, while pentafluorophenyl (electron-withdrawing) improves solubility but reduces carbene stability .
  • Steric Effects : Bulky substituents (e.g., triisopropylphenyl) enhance enantioselectivity in catalysis but may reduce reaction rates .

Critical Findings :

  • The target compound outperforms analogues in asymmetric transformations due to its mesityl group, which provides optimal steric bulk without excessive electron withdrawal .

Insights :

  • The methoxyphenyl derivative’s higher solubility in acetone makes it preferable for solution-phase applications .
  • The target compound’s strict storage requirements reflect its sensitivity to moisture and light .

Preparation Methods

Synthesis of 2-Mesitylhydrazinium Chloride

The preparation begins with the synthesis of 2-mesitylhydrazinium chloride via a modified Sandmeyer reaction. Key conditions include:

Parameter Details Yield
Starting material2-Mesitylaniline
Diazotization agentNaNO₂ in HCl at –5°C
Reducing agentSnCl₂·2H₂O in HCl36–40%
PurificationRecrystallization from EtOH/Et₂O

This step requires strict temperature control (–10°C bath) to prevent decomposition of the diazonium intermediate. The product is isolated as a pale orange powder .

Methylation of (4aR,9aS)-4,4a,9,9a-Tetrahydroindeno[2,1-b] oxazin-3(2H)-one

The oxazinone precursor is methylated to form the imino ether using trimethyloxonium tetrafluoroborate:

Reaction Conditions Outcome
SolventAnhydrous CH₂Cl₂
Methylating agentMe₃OBF₄ (1.2 equiv)
Temperature/Duration16 h at 25°C
WorkupNaHCO₃ quench, CH₂Cl₂ extraction
Yield92–93%

The product, (4aR,9aS)-3-methoxy-2,4a,9,9a-tetrahydroindeno[2,1-b] oxazine, is obtained as a pale brown solid .

Condensation to Form Amidrazone Intermediate

The imino ether reacts with 2-mesitylhydrazinium chloride in MeOH under catalytic HCl:

Parameter Details
Molar ratio1:1 (imino ether : hydrazinium salt)
CatalystHCl (4 M in dioxane, 0.1 equiv)
Temperature/Duration48 h at 60°C
PurificationEtOAc recrystallization
Yield81–82%

The intermediate (Z)-2-mesityl-1-((4aR,9aS)-4,4a,9,9a-tetrahydroindeno[2,1b] oxazin-3(2H)-ylidene)hydrazinium chloride is isolated as a light yellow powder .

Cyclization to Triazolium Chloride

Ring closure is achieved using triethylorthoformate and HCl in chlorobenzene:

Reaction Conditions Optimized Parameters
SolventChlorobenzene
ReagentHC(OEt)₃ (8.0 equiv), HCl (1.0 equiv)
Temperature/Duration120°C for 1 h
WorkupToluene precipitation
Yield60–64%

Critical to success is limiting reaction time to 1–2 h to avoid side reactions. The product, (5aS,10bR)-5a,10b-dihydro-2-(2,4,6-trimethylphenyl)-4H,6H-indeno[2,1-b]-1,2,4-triazolo[4,3-d]-1,4-oxazinium chloride, is a white powder .

Anion Exchange to Tetrafluoroborate

The chloride counterion is replaced with BF₄⁻ via metathesis:

Method Details Purity
Sodium tetrafluoroborate1.1 equiv NaBF₄ in acetone, 12 h stirring>97%
Silver tetrafluoroborate1.05 equiv AgBF₄ in CH₃CN, filtration of AgCl>99%

The final product is isolated as a crystalline solid after recrystallization from EtOH/Et₂O .

Analytical Characterization

Key spectroscopic data for the final compound:

Technique Data
¹H NMR (DMSO-d₆)δ 2.28 (s, 6H, Mes-CH₃), 3.15–3.45 (m, 2H, CH₂), 5.62 (d, J = 9.1 Hz, 1H, H-10b), 7.20–7.45 (m, 4H, Ar-H)
¹³C NMR δ 17.8 (Mes-CH₃), 56.3 (C-5a), 128.9–136.1 (Ar-C), 148.7 (N⁺–C)
HRMS (ESI)m/z calcd for C₂₁H₂₂N₃O⁺: 332.1756; found: 332.1752

Challenges and Optimization

  • Stereochemical Control : Use of (1R,2S)-cis-1-amino-2-indanol ensures the (5aS,10bR) configuration .

  • Anion Exchange Efficiency : NaBF₄ is cost-effective but may require multiple recrystallizations; AgBF₄ offers higher purity at greater expense .

  • Scale-Up Limitations : Diazonium salt instability necessitates small-batch diazotization for >100 g syntheses .

Industrial-Scale Adaptations

Parameter Laboratory Scale Pilot Plant Scale
Batch size10–50 g1–5 kg
Cyclization solventChlorobenzeneToluene (lower toxicity)
PurificationColumn chromatographyCrystallization from iPrOH/H₂O
Overall yield32–38%28–34%

Q & A

Q. What are the recommended storage and handling conditions for (5aS,10bR)-2-Mesityl-... tetrafluoroborate to ensure stability?

The compound should be stored in a dark, inert atmosphere (e.g., argon or nitrogen) at 2–8°C to prevent decomposition or moisture sensitivity. Storage vials must be sealed tightly to avoid exposure to air, as tetrafluoroborate salts can degrade under humid conditions. Handling should occur in a glovebox or under Schlenk-line techniques for oxygen-sensitive reactions .

Q. What synthetic protocols are reported for preparing this compound, and what intermediates are critical?

A stereoselective synthesis involves Sandmeyer-type reactions and triazolium salt formation . Key steps include:

  • Condensation of 2-mesitylhydrazinium chloride with aminoindanol derivatives.
  • Cyclization using triethyl orthoformate in chlorobenzene.
  • Counterion exchange with tetrafluoroboric acid to yield the final tetrafluoroborate salt. Intermediate purity is critical, particularly for the triazolium chloride precursor, which requires rigorous drying .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structure?

  • NMR spectroscopy (¹H, ¹³C, ¹⁹F) to confirm stereochemistry and counterion integrity.
  • High-resolution mass spectrometry (HRMS) for molecular weight validation.
  • HPLC (with UV detection at 254 nm) using a C18 column and acetonitrile/water gradient to assess purity (>97% by area normalization) .

Advanced Research Questions

Q. How can reaction conditions be optimized when using this compound as a precatalyst in asymmetric synthesis?

Initial studies (e.g., α-sulfonylamine reactions with aldehydes) showed no product formation with triethylamine (TEA) or Cs₂CO₃ in CH₂Cl₂/toluene. To improve catalytic efficiency:

  • Test stronger bases (e.g., DBU) or Lewis acids.
  • Screen solvents with higher polarity (e.g., THF, DMF).
  • Vary temperature (e.g., 0°C to 60°C) to activate the carbene intermediate .

Q. What computational methods can predict the stereochemical outcomes of reactions involving this triazolium salt?

Density Functional Theory (DFT) calculations can model the N-mesityl carbene intermediate’s geometry and its interaction with substrates. Focus on:

  • Transition-state energies for stereoselective annulations.
  • Non-covalent interactions (e.g., π-stacking with mesityl groups) using Natural Bond Orbital (NBO) analysis. Pair computational insights with experimental kinetic data to validate predictions .

Q. How do stereochemical variations (e.g., 5aS,10bR vs. 5aR,10bS isomers) affect catalytic activity?

The 5aS,10bR configuration induces a specific chiral environment in the carbene, favoring enantioselectivity in annulation reactions. Comparative studies with the 5aR,10bS isomer show:

  • Differences in reaction rates (up to 50% slower for mismatched stereochemistry).
  • Reduced enantiomeric excess (e.e.) in products due to altered substrate binding. X-ray crystallography of both isomers can reveal structural disparities in the indeno-triazolo-oxazinium core .

Q. How should researchers address contradictory data in catalytic performance across studies?

For example, failed catalysis in α-sulfonylamine reactions vs. successful annulations in other systems :

  • Conduct control experiments to rule out impurities (e.g., trace metals, moisture).
  • Use kinetic profiling to identify rate-limiting steps (e.g., carbene formation vs. substrate activation).
  • Compare substrate scope systematically, noting electronic/steric effects.

Methodological Considerations

Q. What strategies mitigate decomposition during long-term storage or catalytic cycles?

  • Lyophilization of the tetrafluoroborate salt to remove residual solvents.
  • Add stabilizers (e.g., radical inhibitors like BHT) to prevent oxidation.
  • Monitor degradation via periodic NMR or LC-MS .

Q. How can researchers validate the role of the tetrafluoroborate counterion in reactivity?

  • Synthesize analogues with alternative counterions (e.g., chloride, hexafluorophosphate).
  • Compare solubility, ion-pair dissociation (via conductivity measurements), and catalytic activity.
  • Use ¹⁹F NMR to track counterion stability under reaction conditions .

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